Ethyl 6-(4-heptyloxyphenyl)-6-oxohexanoate

説明

Ethyl 6-(4-heptyloxyphenyl)-6-oxohexanoate is a bifunctional molecule that incorporates both an ester and an aromatic ketone. Its molecular structure makes it a valuable building block in the synthesis of more complex chemical entities. The compound is identified by its CAS number 898757-99-8 and has a molecular formula of C21H32O4. chemicalbook.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 898757-99-8 chemicalbook.com |

| Molecular Formula | C21H32O4 chemicalbook.com |

| Molecular Weight | 348.48 g/mol chemicalbook.com |

| IUPAC Name | ethyl 6-[4-(heptyloxy)phenyl]-6-oxohexanoate sigmaaldrich.com |

| Purity | 97% sigmaaldrich.com |

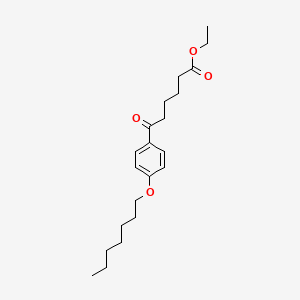

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 6-(4-heptoxyphenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O4/c1-3-5-6-7-10-17-25-19-15-13-18(14-16-19)20(22)11-8-9-12-21(23)24-4-2/h13-16H,3-12,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRXGHQKMRKSGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645803 | |

| Record name | Ethyl 6-[4-(heptyloxy)phenyl]-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-99-8 | |

| Record name | Ethyl 4-(heptyloxy)-ε-oxobenzenehexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-[4-(heptyloxy)phenyl]-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 6 4 Heptyloxyphenyl 6 Oxohexanoate

Precursor Identification and Design for Target Molecule Synthesis

A retrosynthetic analysis of Ethyl 6-(4-heptyloxyphenyl)-6-oxohexanoate reveals three primary structural components: the 4-heptyloxyphenyl group, the six-carbon keto-ester backbone, and the ethyl ester terminus. This analysis points to a strategic disconnection at the bond between the aromatic ring and the ketone, a common approach in the synthesis of aryl ketones.

This leads to the identification of two key precursors:

An activated derivative of a six-carbon dicarboxylic acid monoester.

An appropriate aromatic ether.

Specifically, a highly effective synthetic design utilizes Heptyloxybenzene as the aromatic precursor and Ethyl 6-chloro-6-oxohexanoate (the acyl chloride of adipic acid monoethyl ester) as the aliphatic precursor. The design of these precursors is critical. The acyl chloride provides a highly reactive electrophilic center necessary for bond formation with the aromatic ring. The heptyloxy group on the benzene (B151609) ring is an ortho-, para-directing activator, which facilitates the desired substitution at the para position.

The synthesis of these precursors, in turn, relies on readily available starting materials. Heptyloxybenzene can be prepared from phenol (B47542) or hydroquinone, while Ethyl 6-chloro-6-oxohexanoate originates from adipic acid.

| Precursor Molecule | Role in Synthesis | Starting Materials |

| Heptyloxybenzene | Aromatic nucleophile | Phenol, 1-Bromoheptane |

| Ethyl 6-chloro-6-oxohexanoate | Acylating agent (electrophile) | Adipic acid, Ethanol (B145695) |

Established Synthetic Routes and Mechanistic Considerations

The most established and logical route for the synthesis of this compound involves the preparation of the two key precursors followed by their coupling via a Friedel-Crafts acylation reaction.

Esterification Strategies for the Hexanoate (B1226103) Moiety

The aliphatic precursor, Ethyl 6-chloro-6-oxohexanoate, is synthesized from adipic acid. The challenge lies in the selective monofunctionalization of this symmetrical dicarboxylic acid.

A common strategy involves the monoesterification of adipic acid . This can be achieved by reacting adipic acid with a limited amount of ethanol under acidic conditions (Fischer esterification). However, controlling the reaction to prevent the formation of the diester can be challenging and may lead to lower yields. A more controlled approach is the selective monoesterification using ion-exchange resins as catalysts, which has been shown to give high yields of the monoester. rsc.org

Once Adipic acid monoethyl ester is obtained, the remaining free carboxylic acid group must be converted into a more reactive species for the subsequent acylation step. This is typically achieved by treating it with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the acyl chloride, Ethyl 6-chloro-6-oxohexanoate .

Formation of the Ketone Linkage

The formation of the ketone linkage is the key step in coupling the two main precursors. This is classically achieved through a Friedel-Crafts acylation reaction. chemguide.co.ukbyjus.com

In this electrophilic aromatic substitution reaction, heptyloxybenzene acts as the nucleophile, and the acylium ion generated from Ethyl 6-chloro-6-oxohexanoate acts as the electrophile. chemguide.co.uk The reaction is mediated by a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). chemcess.comnumberanalytics.com

Mechanism:

Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acyl chloride (Ethyl 6-chloro-6-oxohexanoate), making the carbonyl carbon highly electrophilic and facilitating the departure of the chlorine to form a resonance-stabilized acylium ion. byjus.comjove.com

Electrophilic Attack: The electron-rich heptyloxybenzene ring attacks the acylium ion. The heptyloxy group is an activating, ortho-, para-directing group, meaning the attack will predominantly occur at the para position relative to the ether linkage, leading to the desired product structure. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orglibretexts.org

Rearomatization: A base (such as the AlCl₄⁻ complex formed in the first step) removes a proton from the carbon atom where the acyl group was added. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, this compound. chemguide.co.ukjove.com

Introduction of the 4-Heptyloxyphenyl Substructure

The aromatic precursor, heptyloxybenzene, is typically prepared via the Williamson ether synthesis . masterorganicchemistry.comwikipedia.org This reliable Sₙ2 reaction involves an alkoxide nucleophile reacting with a primary alkyl halide.

To synthesize heptyloxybenzene, phenol is first deprotonated with a suitable base, such as sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH), to form the sodium phenoxide ion. This potent nucleophile then attacks a primary alkyl halide, in this case, 1-bromoheptane or 1-iodoheptane. The phenoxide ion displaces the halide leaving group in a classic Sₙ2 fashion, forming the ether linkage and yielding heptyloxybenzene. wikipedia.orgutahtech.eduyoutube.com

| Reactant 1 | Reactant 2 | Base | Reaction Type | Product |

| Phenol | 1-Bromoheptane | NaOH | Williamson Ether Synthesis (Sₙ2) | Heptyloxybenzene |

Novel Synthetic Approaches and Optimization Strategies

While Friedel-Crafts acylation is a robust and well-established method, it has limitations, such as the need for stoichiometric amounts of the Lewis acid catalyst and the generation of corrosive byproducts. Modern organic synthesis seeks more efficient and environmentally benign alternatives.

Catalytic Methods in the Synthesis of this compound

Recent advancements in organometallic chemistry offer potential catalytic pathways for the synthesis of aryl ketones, which could be adapted for the production of this compound. These methods often operate under milder conditions and with greater functional group tolerance than traditional Friedel-Crafts reactions.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts are widely used for forming carbon-carbon bonds. A plausible, though not yet specifically reported, route for the target molecule could involve a Suzuki-Miyaura type coupling. This would involve reacting an arylboronic acid, 4-(heptyloxy)phenylboronic acid , with the acyl chloride precursor, Ethyl 6-chloro-6-oxohexanoate , in the presence of a palladium catalyst and a suitable base. organic-chemistry.orgthieme-connect.com This approach avoids the use of strong Lewis acids. Other palladium-catalyzed methods involve the coupling of aryl bromides with acyl anion equivalents, which could also be a potential synthetic route. berkeley.eduorganic-chemistry.orgacs.org

Nickel-Catalyzed Cross-Coupling Reactions: Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for C-C bond formation. nih.gov Novel methods have been developed for the synthesis of ketones by coupling activated carboxylic acids (such as thioesters or N-hydroxyphthalimide esters) with organometallic reagents or other electrophiles. nih.govdntb.gov.ua A hypothetical nickel-catalyzed synthesis of the target compound could involve the coupling of an activated form of adipic acid monoethyl ester with an organozinc or organomagnesium derivative of heptyloxybenzene. Photoreductive, nickel-mediated coupling of carboxylic acid derivatives is another modern approach that could be applied, offering a greener synthetic pathway. researchgate.netchemrxiv.org

These catalytic methods represent the forefront of synthetic chemistry and offer promising, more efficient, and sustainable alternatives for the future synthesis of this compound and related compounds.

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles is crucial in modern synthetic organic chemistry to minimize environmental impact and enhance safety. When designing a synthesis for this compound, several green chemistry principles can be incorporated. A primary approach would be the use of catalysis over stoichiometric reagents, particularly in a potential Friedel-Crafts acylation. nih.gov Traditional Friedel-Crafts reactions often employ stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which generate significant amounts of corrosive and hazardous waste during workup. nih.govyoutube.com A greener alternative would involve using reusable solid acid catalysts or catalytic amounts of more environmentally benign Lewis acids.

Another key principle is the use of safer solvents. Dichloromethane and other chlorinated solvents, common in Friedel-Crafts reactions, are toxic and environmentally persistent. Exploring alternative, greener solvents such as anisole (B1667542), or even solvent-free conditions, could significantly improve the environmental profile of the synthesis. Furthermore, designing the synthesis to be atom-economical, where the maximum number of atoms from the reactants are incorporated into the final product, is a core tenet of green chemistry.

The Suzuki cross-coupling reaction is another potential synthetic route that aligns well with green chemistry principles. researchgate.netmdpi.com This reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups, which can reduce the need for protecting groups and shorten synthetic sequences. nih.gov The use of aqueous solvent systems and recyclable palladium catalysts in Suzuki couplings has been an area of intensive research, further enhancing its green credentials. researchgate.netmdpi.com

| Green Chemistry Principle | Application in Synthesis of this compound |

| Catalysis | Use of reusable solid acid catalysts or catalytic Lewis acids in Friedel-Crafts acylation. Use of recyclable palladium catalysts in Suzuki coupling. mdpi.com |

| Safer Solvents | Replacement of chlorinated solvents with greener alternatives like anisole or exploring solvent-free conditions. ijpsr.com |

| Atom Economy | Designing reaction pathways that maximize the incorporation of reactant atoms into the final product. |

| Mild Conditions | Utilizing reactions like the Suzuki coupling that proceed under milder temperature and pressure. nih.gov |

Stereochemical Control in Synthetic Pathways

Stereochemical control is a critical aspect of organic synthesis when the target molecule contains stereocenters. However, in the case of this compound, the molecule is achiral, meaning it does not have any stereocenters. The carbon atom of the ketone is not a stereocenter as it is bonded to two carbon atoms that are part of the same group. Therefore, the synthesis of this specific compound does not require strategies for stereochemical control.

Should a synthetic pathway proceed through an intermediate that is chiral, and if that chirality is not carried through to the final product, then control over the stereochemistry of that intermediate would be unnecessary. For the most direct and plausible synthetic routes to this compound, such as a Friedel-Crafts acylation of heptyloxybenzene with ethyl 6-chloro-6-oxohexanoate, no chiral centers are formed or involved.

Scale-Up Considerations in Laboratory Synthesis

Scaling up a laboratory synthesis to produce larger quantities of a compound presents several challenges that must be addressed. For a potential Friedel-Crafts acylation to synthesize this compound, key considerations would include reaction exothermicity, reagent addition rates, and mixing efficiency. Friedel-Crafts reactions can be highly exothermic, and on a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and ensure product quality. This may necessitate the use of jacketed reactors with precise temperature control.

The addition of the Lewis acid catalyst, often a moisture-sensitive solid, needs to be carefully controlled to manage the reaction rate and exotherm. On a larger scale, this might involve adding the catalyst in portions or as a solution. Efficient mixing becomes more challenging in larger reaction vessels, and inadequate mixing can lead to localized "hot spots" and reduced yields. The use of appropriate stirring mechanisms, such as overhead stirrers with properly designed impellers, is essential.

Post-reaction workup and purification also require careful consideration during scale-up. Quenching a large-scale Friedel-Crafts reaction, which typically involves the addition of water or acid, must be done cautiously due to the vigorous and often exothermic nature of the process. Extractions and solvent removal, straightforward on a lab scale, can become time-consuming and require specialized equipment at a larger scale. Purification by column chromatography, common in the laboratory, is often not practical for large quantities, and alternative methods such as crystallization or distillation would need to be developed.

| Scale-Up Parameter | Consideration for Synthesis of this compound |

| Heat Management | Monitoring and control of reaction exothermicity, especially during Friedel-Crafts acylation. |

| Reagent Addition | Controlled addition of catalysts and reactants to manage reaction rate and safety. |

| Mixing | Ensuring homogenous reaction mixture to avoid localized temperature gradients and improve yield. |

| Workup and Purification | Development of safe and efficient quenching procedures and scalable purification methods like crystallization or distillation. |

Spectroscopic and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments and their neighboring protons. The predicted ¹H NMR spectrum of Ethyl 6-(4-heptyloxyphenyl)-6-oxohexanoate in a standard deuterated solvent like chloroform-d (B32938) (CDCl₃) would exhibit characteristic signals corresponding to the different proton groups in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, tetramethylsilane (B1202638) (TMS).

The aromatic protons on the para-substituted benzene (B151609) ring are expected to appear as two distinct doublets in the downfield region, typically between 6.9 and 7.9 ppm, due to the deshielding effect of the aromatic ring current and the electron-donating and -withdrawing nature of the substituents. The protons of the ethyl ester group would present as a quartet and a triplet. The methylene (B1212753) protons adjacent to the ester oxygen are deshielded and would appear as a quartet around 4.1 ppm, while the terminal methyl protons would be a triplet at approximately 1.2 ppm. The aliphatic protons of the hexanoate (B1226103) and heptyloxy chains would resonate in the upfield region of the spectrum.

Predicted ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.90 | Doublet | 2H | Aromatic Protons (ortho to carbonyl) |

| ~6.92 | Doublet | 2H | Aromatic Protons (ortho to heptyloxy) |

| ~4.12 | Quartet | 2H | -OCH₂CH₃ |

| ~4.01 | Triplet | 2H | Ar-OCH₂- |

| ~2.98 | Triplet | 2H | -COCH₂- |

| ~2.32 | Triplet | 2H | -CH₂COO- |

| ~1.78 | Multiplet | 4H | Ar-OCH₂CH₂- and -COCH₂CH₂- |

| ~1.71 | Multiplet | 2H | -CH₂CH₂COO- |

| ~1.44 | Multiplet | 2H | Ar-O(CH₂)₂CH₂- |

| ~1.32 | Multiplet | 6H | -(CH₂)₃CH₃ (heptyloxy) |

| ~1.25 | Triplet | 3H | -OCH₂CH₃ |

| ~0.90 | Triplet | 3H | -(CH₂)₆CH₃ |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

The carbonyl carbons of the ketone and the ester are the most deshielded and would appear furthest downfield, typically above 170 ppm. The aromatic carbons would resonate in the 114 to 164 ppm range, with the carbon attached to the oxygen of the heptyloxy group being the most downfield in this region. The carbons of the aliphatic chains and the ethyl group would appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data:

| Chemical Shift (ppm) | Assignment |

| ~198.5 | Ketone Carbonyl (C=O) |

| ~173.2 | Ester Carbonyl (COO) |

| ~163.8 | Aromatic C-O |

| ~130.5 | Aromatic C-H (ortho to carbonyl) |

| ~129.8 | Aromatic C-C=O |

| ~114.2 | Aromatic C-H (ortho to heptyloxy) |

| ~68.4 | Ar-OCH₂- |

| ~60.4 | -OCH₂CH₃ |

| ~38.4 | -COCH₂- |

| ~34.1 | -CH₂COO- |

| ~31.8 | -(CH₂)₅CH₃ |

| ~29.2 | Ar-OCH₂CH₂- |

| ~29.1 | -(CH₂)₄CH₃ |

| ~26.0 | Ar-O(CH₂)₂CH₂- |

| ~24.2 | -COCH₂CH₂- |

| ~22.6 | -(CH₂)₆CH₃ |

| ~22.5 | -CH₂CH₂COO- |

| ~14.3 | -OCH₂CH₃ |

| ~14.1 | -(CH₂)₆CH₃ |

2D NMR Methods (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

While 1D NMR provides essential information, 2D NMR techniques are crucial for unambiguously assigning signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton coupling networks. For instance, it would show correlations between the adjacent methylene groups in the hexanoate and heptyloxy chains, as well as the coupling between the ethyl group's methylene and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in definitively assigning the ¹³C signals for all protonated carbons by linking them to their attached protons, whose chemical shifts are known from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary carbons (those with no attached protons), such as the carbonyl carbons and the substituted aromatic carbons. For example, correlations would be expected between the aromatic protons and the ketone carbonyl carbon, and between the methylene protons adjacent to the ester and the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This can be useful in confirming the stereochemistry and conformation of flexible molecules, though for a relatively linear molecule like this compound, its primary utility would be to confirm through-space interactions between adjacent methylene groups.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of a molecule's mass, which allows for the determination of its elemental composition. For this compound, with a molecular formula of C₂₁H₃₂O₄, the expected exact mass can be calculated. This experimental value from HRMS would be compared to the theoretical mass, and a close match (typically within 5 ppm) would confirm the molecular formula.

Predicted HRMS Data:

| Ion | Calculated m/z |

| [M+H]⁺ | 349.2373 |

| [M+Na]⁺ | 371.2193 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting fragment ions. This technique provides valuable information about the molecule's structure by revealing how it breaks apart. For this compound, characteristic fragmentation patterns would be expected.

A common fragmentation pathway would be the cleavage of the bond alpha to the ketone, leading to the formation of a stable acylium ion. Another likely fragmentation would involve the loss of the ethoxy group from the ester, followed by further fragmentation of the aliphatic chain. The heptyloxy chain could also undergo fragmentation. The analysis of these fragmentation pathways would provide strong evidence for the proposed structure.

Predicted Key MS/MS Fragments:

| m/z | Fragment Structure |

| 249 | [M - C₂H₅O - C₄H₈]⁺ |

| 221 | [C₁₄H₁₉O₂]⁺ (Acylium ion from cleavage next to ketone) |

| 121 | [C₇H₅O]⁺ (Benzoyl cation) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. When the molecule is irradiated with infrared light, the bonds vibrate by stretching or bending, and the molecule absorbs the energy, resulting in a characteristic spectrum.

For "this compound," the IR spectrum would be expected to show several characteristic absorption bands corresponding to its constituent functional groups. The presence of a strong absorption band around 1735 cm⁻¹ would indicate the C=O stretching vibration of the ester group. Another strong band, typically in the region of 1685 cm⁻¹, would be indicative of the C=O stretching of the ketone. The C-O stretching vibrations of the ester and ether linkages would likely appear in the 1250-1000 cm⁻¹ region. Additionally, the presence of the aromatic ring would be confirmed by C=C stretching bands in the 1600-1450 cm⁻¹ region and C-H stretching bands just above 3000 cm⁻¹. The aliphatic C-H stretching from the heptyloxy and hexanoate chains would be observed as sharp peaks in the 2950-2850 cm⁻¹ range.

Illustrative Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | Aliphatic |

| ~1735 | C=O Stretch | Ester |

| ~1685 | C=O Stretch | Ketone |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1250-1100 | C-O Stretch | Ester |

| 1100-1000 | C-O Stretch | Ether |

Crystallographic Analysis for Solid-State Structure Determination

Crystallographic analysis provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid. This is crucial for understanding the compound's physical properties and intermolecular interactions.

Single-crystal X-ray diffraction is the gold standard for determining the molecular structure of a crystalline compound. The technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be constructed, revealing the precise location of each atom.

For "this compound," a successful single-crystal X-ray diffraction analysis would provide detailed information on bond lengths, bond angles, and torsion angles. It would also reveal the conformation of the flexible heptyloxy and ethyl hexanoate chains and the planarity of the phenyl ring. Furthermore, the analysis would elucidate the packing of the molecules in the crystal lattice, identifying any intermolecular interactions such as hydrogen bonds or van der Waals forces that stabilize the solid-state structure.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 25.1 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 2150 |

| Z | 4 |

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a fine powder of the material is used, which contains a vast number of tiny, randomly oriented crystallites. When the powder is exposed to an X-ray beam, the diffraction from the various crystal planes results in a characteristic pattern of diffraction peaks at different angles.

The PXRD pattern is a fingerprint for a specific crystalline phase of a compound. For "this compound," PXRD would be used to confirm the phase purity of a synthesized batch. The positions and relative intensities of the peaks in the diffractogram are unique to the compound's crystal structure. This technique is also invaluable for identifying different polymorphic forms of a substance, which are different crystalline arrangements of the same molecule that can have distinct physical properties.

Illustrative Powder X-ray Diffraction (PXRD) Data for this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 80 |

| 15.5 | 5.71 | 100 |

| 20.4 | 4.35 | 65 |

| 22.1 | 4.02 | 50 |

| 25.8 | 3.45 | 75 |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity, spectroscopic behavior, and intermolecular interactions. For a molecule like Ethyl 6-(4-heptyloxyphenyl)-6-oxohexanoate, with its combination of an aromatic ring, a flexible alkyl chain, a ketone, and an ester group, these calculations provide invaluable insights.

Density Functional Theory (DFT) for Molecular Orbital Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for molecules of this size. A key application of DFT is the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

In a typical DFT study of this compound, the HOMO is expected to be localized primarily on the electron-rich 4-heptyloxyphenyl group, due to the electron-donating nature of the alkoxy group and the π-system of the benzene (B151609) ring. The LUMO, conversely, is likely to be centered on the electron-withdrawing carbonyl groups of the ketone and the ester functionalities.

Table 1: Hypothetical DFT-Calculated Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.25 | Primarily localized on the 4-heptyloxyphenyl ring. |

| LUMO | -1.80 | Primarily localized on the keto and ester carbonyl groups. |

| HOMO-LUMO Gap | 4.45 | Indicates good kinetic stability. |

Note: The values in this table are illustrative and based on typical DFT calculations for structurally similar aromatic ketones and esters. Specific values would require a dedicated computational study.

Ab Initio Methods for Ground State Geometries and Energetics

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC), can provide highly accurate predictions of molecular geometries and energies.

For this compound, ab initio calculations would be employed to determine the most stable three-dimensional arrangement of its atoms in the ground electronic state. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. The accuracy of these calculations is highly dependent on the level of theory and the basis set used.

Table 2: Predicted Ground State Geometrical Parameters for Key Moieties in this compound using Ab Initio Methods

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (Ketone) | 1.22 Å |

| Bond Length | C=O (Ester) | 1.21 Å |

| Bond Length | C-O (Ester) | 1.35 Å |

| Bond Length | C-O (Ether) | 1.37 Å |

| Bond Angle | C-C(=O)-C (Ketone) | 119.5° |

| Bond Angle | O=C-O (Ester) | 124.0° |

| Dihedral Angle | C(aryl)-C(aryl)-C(=O)-C | ~30° |

Note: These values are representative of those obtained from ab initio calculations on similar functional groups and are intended for illustrative purposes.

Conformational Analysis and Energy Landscapes

The presence of multiple single bonds in the hexanoate (B1226103) and heptyloxy chains of this compound allows for a high degree of conformational flexibility. Conformational analysis aims to identify the different stable conformations (conformers) of the molecule and to map out the potential energy surface that connects them.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical methods provide information on static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the vibrational, rotational, and translational motions of the molecule.

For this compound, an MD simulation would provide insights into how the flexible alkyl and ester chains move and interact with each other and with surrounding molecules in a liquid or solution phase. This is particularly relevant for understanding properties like viscosity, diffusion, and the formation of ordered structures, such as those found in liquid crystals, where similar long-chain aromatic molecules are common.

Prediction of Spectroscopic Signatures via Computational Methods

Computational chemistry is a powerful tool for predicting and interpreting various types of molecular spectra.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, computational methods can predict the positions and intensities of absorption bands in the IR spectrum. For this compound, characteristic strong absorptions would be predicted for the C=O stretching vibrations of the ketone and ester groups, typically in the range of 1680-1750 cm⁻¹. The C-O stretching of the ether and ester groups would also be predicted in the 1000-1300 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. These predictions are highly sensitive to the electronic environment of each atom and are invaluable for assigning experimental NMR spectra. For the target molecule, distinct chemical shifts would be predicted for the aromatic protons, the protons on the alkyl chains, and the protons adjacent to the carbonyl and oxygen atoms.

Table 3: Illustrative Predicted Vibrational Frequencies and Spectroscopic Data

| Spectroscopic Technique | Feature | Predicted Value | Assignment |

| IR Spectroscopy | Vibrational Frequency | ~1735 cm⁻¹ | C=O stretch (Ester) |

| IR Spectroscopy | Vibrational Frequency | ~1685 cm⁻¹ | C=O stretch (Aryl Ketone) |

| ¹H NMR | Chemical Shift | 7.8 - 8.0 ppm | Aromatic protons ortho to the carbonyl group |

| ¹H NMR | Chemical Shift | 4.1 - 4.3 ppm | -O-CH₂- protons of the ethyl ester |

| ¹³C NMR | Chemical Shift | ~198 ppm | Carbonyl carbon (Ketone) |

| ¹³C NMR | Chemical Shift | ~173 ppm | Carbonyl carbon (Ester) |

Note: The spectroscopic data presented are typical values for the respective functional groups and serve as examples.

Computational Approaches to Reaction Pathway Elucidation

For this compound, one could computationally investigate its synthesis, for example, through a Friedel-Crafts acylation of heptyloxybenzene followed by further reactions to introduce the ethyl hexanoate moiety. The calculations would help in understanding the regioselectivity and the conditions required for the reaction to proceed efficiently. Another area of study could be the elucidation of potential decomposition pathways of the molecule under various conditions.

Reaction Mechanisms and Chemical Transformations Involving Ethyl 6 4 Heptyloxyphenyl 6 Oxohexanoate

Reactivity of the Ketone Functionality

The ketone group, with its electrophilic carbonyl carbon, is a primary site for chemical reactions. Its reactivity is influenced by the presence of the electron-donating heptyloxyphenyl group and the alkyl chain.

The carbonyl carbon of the ketone is susceptible to attack by nucleophiles. This can lead to a variety of addition products. For instance, reaction with Grignard reagents or organolithium compounds would result in the formation of a tertiary alcohol.

Condensation reactions are also a key feature of the ketone's reactivity. For example, reaction with primary amines can yield imines, while reaction with hydroxylamine can produce oximes. Aldol-type condensation reactions with other carbonyl compounds are also possible under basic or acidic conditions, leading to the formation of α,β-unsaturated ketones.

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

| Reactant | Product Type |

| Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol |

| Primary Amine (e.g., R-NH₂) | Imine |

| Hydroxylamine (NH₂OH) | Oxime |

| Aldehyde/Ketone (in presence of base/acid) | α,β-Unsaturated Ketone |

The protons on the carbon atom adjacent to the ketone (the α-carbon) are acidic and can be removed by a strong base to form an enolate. This enolate is a powerful nucleophile and can participate in a variety of reactions.

Alkylation of the enolate can be achieved by treating it with an alkyl halide. This allows for the introduction of new carbon-carbon bonds at the α-position. Halogenation at the α-position can also be readily achieved by treating the ketone with a halogen in the presence of an acid or a base.

Table 2: Reactions Involving Enolate Intermediates

| Reagent | Reaction Type | Product |

| Strong Base (e.g., LDA) then Alkyl Halide (e.g., CH₃I) | α-Alkylation | α-Alkylated Ketone |

| Halogen (e.g., Br₂) in Acidic or Basic Conditions | α-Halogenation | α-Halogenated Ketone |

Reactions at the Ester Group

The ethyl ester functionality provides another reactive center within the molecule, susceptible to nucleophilic acyl substitution and reduction.

The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis (saponification) is irreversible due to the formation of the carboxylate salt. pearson.com

Transesterification, the conversion of one ester to another, can be accomplished by reacting Ethyl 6-(4-heptyloxyphenyl)-6-oxohexanoate with an alcohol in the presence of an acid or base catalyst. For example, reaction with methanol would yield the corresponding methyl ester.

The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both the ester and the ketone. Selective reduction of the ester in the presence of the ketone can be challenging. One common strategy involves the protection of the ketone as a ketal, followed by reduction of the ester and subsequent deprotection of the ketal.

Transformations of the Heptyloxyphenyl Moiety

The heptyloxyphenyl group, while generally less reactive than the ketone and ester functionalities, can still undergo specific transformations.

The ether linkage can be cleaved under harsh conditions using strong acids like HBr or HI, or with Lewis acids such as boron tribromide (BBr₃). This would result in the formation of a phenol (B47542) and the corresponding alkyl halide. masterorganicchemistry.comnih.gov

The aromatic ring is activated towards electrophilic aromatic substitution by the electron-donating heptyloxy group. This directing group favors the substitution at the ortho and para positions relative to the ether linkage. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur at these positions.

Another potential transformation is the Fries rearrangement, where the acyl group from an aryl ester migrates to the aromatic ring upon treatment with a Lewis acid. While the starting material is not an aryl ester, this type of rearrangement highlights a potential pathway for skeletal reorganization under specific acidic conditions.

Finally, the ketone functionality of the molecule can be completely removed to yield the corresponding alkane through reactions like the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). vedantu.comstackexchange.comquora.commasterorganicchemistry.com The choice between these two methods would depend on the stability of the rest of the molecule to acidic or basic conditions. vedantu.comstackexchange.comquora.commasterorganicchemistry.com

Table 3: Summary of Potential Transformations

| Moiety | Reaction Type | Reagents | Product Type |

| Ketone | Clemmensen Reduction | Zn(Hg), HCl | Alkane |

| Ketone | Wolff-Kishner Reduction | H₂NNH₂, KOH | Alkane |

| Ester | Acid-Catalyzed Hydrolysis | H₃O⁺, heat | Carboxylic Acid |

| Ester | Base-Catalyzed Hydrolysis | NaOH, heat | Carboxylate Salt |

| Heptyloxyphenyl | Ether Cleavage | HBr or BBr₃ | Phenol |

| Heptyloxyphenyl | Electrophilic Aromatic Substitution | e.g., HNO₃/H₂SO₄ | Substituted Aromatic Ring |

Pericyclic and Rearrangement Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are characterized by a redistribution of bonding electrons. msu.eduebsco.com Rearrangement reactions involve the migration of an atom or group within a molecule to yield a structural isomer. For this compound, several rearrangement reactions can be postulated, primarily involving the ketone functional group.

One of the most plausible rearrangement reactions for a ketone is the Baeyer-Villiger oxidation . This reaction involves the oxidation of a ketone to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), or hydrogen peroxide. organic-chemistry.orgchemistrysteps.comorganicchemistrytutor.comwikipedia.org In the case of this compound, the migratory aptitude of the groups attached to the carbonyl carbon (the 4-heptyloxyphenyl group and the 5-ethoxycarbonylpentyl group) would determine the regioselectivity of the reaction. Generally, aryl groups have a higher migratory aptitude than primary alkyl chains. chemistrysteps.com Therefore, the migration of the 4-heptyloxyphenyl group is expected, leading to the formation of a phenyl ester.

Another potential rearrangement is the Favorskii rearrangement , which occurs with α-halo ketones in the presence of a base. wikipedia.orgnrochemistry.comddugu.ac.inalfa-chemistry.com This reaction would first require the selective halogenation of the carbon atom alpha to the ketone in this compound. Treatment of the resulting α-halo ketone with a base, such as an alkoxide, would lead to a rearranged ester product. nrochemistry.com

The Beckmann rearrangement is another possibility if the ketone is first converted to an oxime. libretexts.orgmasterorganicchemistry.com Reaction of the ketone with hydroxylamine would yield an oxime, which upon treatment with an acid catalyst, would rearrange to form an amide.

Pericyclic reactions, such as Diels-Alder cycloadditions or sigmatropic rearrangements, are less likely to occur with this compound in its ground state due to the absence of a conjugated diene system. msu.eduyoutube.com However, the molecule could potentially act as a dienophile in a Diels-Alder reaction if a suitable diene is provided, although the reactivity would be influenced by the electronic nature of the substituents.

Table 1: Plausible Rearrangement Reactions for this compound

| Rearrangement Reaction | Required Reagent(s) | Key Intermediate | Expected Product Type |

|---|---|---|---|

| Baeyer-Villiger Oxidation | Peroxyacid (e.g., mCPBA) | Criegee intermediate | Phenyl ester |

| Favorskii Rearrangement | Halogenating agent, Base | Cyclopropanone | Rearranged ester |

| Beckmann Rearrangement | Hydroxylamine, Acid catalyst | Oxime | Amide |

Catalyzed Reactions for Selective Functionalization

The structural features of this compound, namely the electron-rich aromatic ring and the ketone and ester functionalities, offer several avenues for selective functionalization using catalytic methods.

The presence of the 4-heptyloxy group, an electron-donating substituent, activates the aromatic ring towards electrophilic substitution. More advanced and selective transformations can be achieved through catalytic C-H activation . Transition metal catalysts, such as those based on rhodium or iridium, can direct the functionalization of the C-H bonds ortho to the alkoxy group. mdpi.com This approach allows for the introduction of various substituents at specific positions on the aromatic ring, which would be difficult to achieve through classical electrophilic substitution reactions.

The ketone moiety is a prime site for various catalytic transformations. Catalytic hydrogenation of the ketone to a secondary alcohol can be achieved using a variety of metal catalysts, such as palladium, platinum, or nickel, under a hydrogen atmosphere. Asymmetric hydrogenation, employing chiral catalysts, could potentially afford the alcohol product in high enantiomeric excess.

Furthermore, the aryl ketone structure allows for homologation reactions , where the carbon chain is extended. For instance, transition metal-catalyzed C-C bond cleavage of the Ar-C(O) bond, followed by coupling with other molecules, can lead to the formation of longer-chain ketones or aldehydes. nih.gov

The ester group can also be a target for catalytic transformations. For example, catalytic transesterification could be employed to exchange the ethyl group for other alkyl or aryl groups. Catalytic reduction of the ester to an alcohol is also a possibility, although this typically requires harsher conditions than ketone reduction.

Table 2: Potential Catalyzed Reactions for the Functionalization of this compound

| Reaction Type | Functional Group Targeted | Catalyst Example | Potential Product |

|---|---|---|---|

| C-H Activation | Aromatic Ring | Rhodium complex | Ortho-functionalized aromatic derivative |

| Hydrogenation | Ketone | Palladium on Carbon (Pd/C) | Secondary alcohol |

| Homologation | Aryl Ketone | Rhodium or Palladium complex | Long-chain ketone or aldehyde |

| Transesterification | Ester | Acid or Base catalyst | Different ester derivative |

Advanced Research Applications and Derivatization Strategies

Utilization as a Versatile Synthetic Intermediate

The strategic placement of a ketone, an aromatic ring, a long-chain ether, and an ester functional group within a single molecule makes Ethyl 6-(4-heptyloxyphenyl)-6-oxohexanoate a highly valuable starting material in organic synthesis. These functionalities can be selectively targeted to build molecular complexity.

The structural framework of this compound is particularly amenable to the construction of diverse and complex organic scaffolds, including heterocyclic systems which are prevalent in medicinal chemistry and materials science. The presence of a 1,5-dicarbonyl-like relationship (considering the ketone and the ester carbonyl) allows for its use in classical condensation reactions to form six-membered rings.

For instance, the reaction of this compound with hydrazine (B178648) or its derivatives can lead to the formation of substituted pyridazines or other nitrogen-containing heterocycles. Similarly, multicomponent reactions, which are highly valued for their efficiency in building molecular complexity, can be employed. The Pfitzinger reaction, a powerful method for synthesizing quinoline-4-carboxylic acids, could potentially utilize the ketone functionality of this molecule by reacting it with isatin (B1672199) in the presence of a base. jocpr.comui.ac.idresearchgate.net Another example is the Gewald aminothiophene synthesis, where the ketone can condense with an α-cyanoester and elemental sulfur to produce highly substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org

The following table illustrates potential heterocyclic scaffolds that could be synthesized from this compound:

| Heterocyclic Scaffold | Reaction Type | Potential Reactants |

| Substituted Pyrazole | Knorr Pyrazole Synthesis | Hydrazine derivatives |

| Substituted Pyrimidine | Pinner Pyrimidine Synthesis | Amidines |

| Substituted Quinoline | Pfitzinger Reaction | Isatin |

| Substituted Thiophene | Gewald Aminothiophene Synthesis | α-cyanoester, Sulfur |

These examples underscore the potential of this compound as a foundational element for generating libraries of complex molecules for screening in drug discovery and materials science.

Beyond the direct formation of complex scaffolds, this compound serves as a valuable precursor in linear, multi-step synthetic sequences. The distinct reactivity of its functional groups allows for a stepwise elaboration of the molecule. For example, the ketone can be selectively reduced to an alcohol, which can then be used in subsequent reactions such as etherification or esterification. Alternatively, the ester can be hydrolyzed to a carboxylic acid, providing a handle for amide bond formation or other transformations.

A hypothetical multi-step synthesis could involve the initial reduction of the ketone, followed by protection of the resulting alcohol. Subsequently, the ester group could be hydrolyzed, and the resulting carboxylic acid could be coupled with an amine. A final deprotection step would yield a complex molecule with multiple functional groups. Such synthetic strategies are crucial for the total synthesis of natural products and the development of new pharmaceutical agents.

Development of Novel Derivatives for Structure-Reactivity Relationship Studies

Structure-reactivity relationship (SRR) studies are fundamental to understanding how the chemical structure of a molecule influences its reactivity and, by extension, its biological activity or material properties. This compound is an excellent platform for such studies due to the ease with which its different components can be modified.

| Modification Strategy | Potential Reagents and Conditions | Expected Outcome |

| Chain Length Variation | Williamson ether synthesis with different alkyl halides (e.g., bromoethane, bromodecane) and 4-hydroxyphenyl precursor | Alteration of lipophilicity and steric bulk |

| Introduction of Unsaturation | Use of unsaturated alkyl halides (e.g., allyl bromide) in the Williamson ether synthesis | Introduction of a reactive handle for further derivatization |

| Introduction of Branching | Use of branched alkyl halides (e.g., 2-bromoheptane) | Increased steric hindrance and altered packing in the solid state |

| Incorporation of Functional Groups | Use of functionalized alkyl halides (e.g., 7-bromohept-1-ene) | Enables post-synthetic modification of the chain terminus |

These modifications can have a profound effect on the molecule's physical properties, such as its melting point, solubility, and liquid crystalline behavior, providing a basis for tuning these properties for specific applications.

The ethyl hexanoate (B1226103) moiety is another key site for derivatization. The ester group can be readily transformed into a variety of other functional groups, which can dramatically alter the molecule's chemical and physical properties.

| Modification Strategy | Potential Reagents and Conditions | Expected Outcome |

| Hydrolysis | Acid or base-catalyzed hydrolysis (e.g., NaOH, H2SO4) | Formation of the corresponding carboxylic acid |

| Transesterification | Reaction with a different alcohol in the presence of an acid or base catalyst youtube.comresearchgate.netyoutube.commdpi.com | Variation of the ester alkyl group (e.g., methyl, benzyl) |

| Reduction | Selective reduction with reagents like sodium borohydride (B1222165) (if the ketone is protected) stackexchange.comresearchgate.net | Conversion to the corresponding primary alcohol |

| Amidation | Reaction of the ester with an amine, often at elevated temperatures or with a catalyst | Formation of an amide, introducing a hydrogen bond donor |

The ability to convert the ester to a carboxylic acid, for instance, opens up a vast array of subsequent chemical transformations, including the formation of amides, acid chlorides, and other esters.

The ketone carbonyl is arguably the most reactive site for derivatization in this compound. A multitude of classical and modern organic reactions can be employed to modify this group, leading to a wide range of derivatives with diverse functionalities.

| Derivatization Reaction | Reagents and Conditions | Resulting Structure |

| Wittig Reaction | Phosphonium ylide (e.g., Ph3P=CH2) in an appropriate solvent ui.ac.idijsr.netstackexchange.com | Alkene |

| Horner-Wadsworth-Emmons Reaction | Phosphonate carbanion (e.g., from triethyl phosphonoacetate and a base) | α,β-Unsaturated ester |

| Knoevenagel Condensation | Active methylene (B1212753) compound (e.g., malononitrile) and a base numberanalytics.compearson.compurechemistry.orgsioc-journal.cnrsc.org | α,β-Unsaturated dinitrile |

| Aldol (B89426) Condensation | Aldehyde or ketone in the presence of an acid or base | α,β-Unsaturated ketone (chalcone-like structure) |

| Reductive Amination | Amine and a reducing agent (e.g., NaBH3CN) | Secondary or tertiary amine |

These derivatization reactions not only alter the electronic and steric properties of the molecule but also introduce new functionalities that can participate in further chemical transformations. For example, the introduction of an alkene via a Wittig reaction provides a site for subsequent reactions such as hydrogenation, epoxidation, or polymerization. The synthesis of chalcone-like structures through aldol condensation can lead to compounds with interesting photophysical or biological properties.

No Information Available on the Role of this compound in Methodological Development in Organic Synthesis

Following a comprehensive search of available scientific literature, patents, and chemical databases, it has been determined that there is no specific information regarding the role of the chemical compound This compound in the methodological development of organic synthesis.

While the compound is listed in several chemical supplier catalogs, indicating its availability for purchase, there are no research articles, detailed studies, or patents that describe its use as a key substrate, reagent, or model compound in the development of new synthetic methodologies. Consequently, it is not possible to provide an article on "," specifically focusing on its "Role in Methodological Development in Organic Synthesis," as requested.

The absence of such information in the public domain suggests that this compound may be a compound with limited application in this specific area of chemical research, or its use may be documented in proprietary internal research that is not publicly accessible.

Therefore, the generation of a detailed and scientifically accurate article adhering to the provided outline is not feasible due to the lack of foundational research findings on this particular topic.

Future Research Directions and Perspectives

Exploration of Sustainable Synthetic Routes

The conventional synthesis of aromatic ketones like Ethyl 6-(4-heptyloxyphenyl)-6-oxohexanoate often involves Friedel-Crafts acylation, which traditionally relies on stoichiometric amounts of Lewis acids like aluminum chloride, leading to significant waste generation. numberanalytics.comrsc.orgroutledge.com Future research will likely focus on developing greener and more sustainable synthetic pathways.

Key areas of exploration include:

Heterogeneous Catalysis: The use of solid acid catalysts such as zeolites, clays, sulfated zirconia, and heteropoly acids can facilitate easier separation and recycling of the catalyst, minimizing waste. rsc.orgroutledge.com For instance, sulfated zirconia has been shown to be an effective and highly selective catalyst for the acylation of benzene (B151609) derivatives. rsc.org

Alternative Acylating Agents: Replacing traditional acyl chlorides with more environmentally benign alternatives like carboxylic acids or anhydrides can reduce the formation of corrosive byproducts. numberanalytics.comorganic-chemistry.org

Green Solvents: Investigating the use of greener solvents, such as ionic liquids or even water, can significantly reduce the environmental impact of the synthesis. ucl.ac.ukchemistryviews.orgnih.govacs.org Recent studies have shown successful Friedel-Crafts acylation reactions in deep eutectic solvents. nih.govacs.org

Photocatalysis: Visible-light-induced aerobic C-H oxidation presents a novel and atom-economical strategy for the synthesis of aromatic ketones, using air as the oxidant and water as a solvent. chemistryviews.org

A comparative overview of potential sustainable synthetic routes is presented in Table 1.

| Catalyst System | Acylating Agent | Solvent | Key Advantages |

| Sulfated Zirconia | Adipic acid monomethyl ester chloride | Dichloromethane | High selectivity, reusable catalyst |

| Zeolite H-BEA | Adipic anhydride | Toluene | Shape selectivity, reduced waste |

| Methanesulfonic anhydride | Adipic acid monomethyl ester | None (solvent-free) | Metal- and halogen-free, minimal waste |

| CeCl₃/PEG 4000 | - | Water (via C-H activation) | Use of air as oxidant, mild conditions |

Table 1: Potential Sustainable Synthetic Routes for this compound

Advanced Spectroscopic Characterization of Reactivity Intermediates

A thorough understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound. Advanced spectroscopic techniques can provide invaluable insights into the transient intermediates formed during the reaction.

Future research in this area could involve:

Operando Spectroscopy: This powerful methodology allows for the simultaneous characterization of the catalyst and reacting species under actual reaction conditions. mdpi.comwikipedia.orgnumberanalytics.comhidenanalytical.comnumberanalytics.com Techniques like operando Infrared (IR) spectroscopy, Raman spectroscopy, and X-ray Absorption Spectroscopy (XAS) can help identify key intermediates, such as the acylium ion, and elucidate the catalyst's active state. numberanalytics.comnumberanalytics.com

Time-Resolved Spectroscopy: Techniques like pump-probe spectroscopy can be employed to study the dynamics of short-lived intermediates on ultrafast timescales.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a sensitive technique for detecting and characterizing charged intermediates in solution, which is particularly relevant for reactions involving ionic species. nih.gov

The application of these techniques can help to build a comprehensive picture of the reaction pathway, as illustrated in Table 2.

| Spectroscopic Technique | Information Gained | Potential Intermediate Studied |

| Operando FT-IR | Vibrational modes of surface-adsorbed species | Acylium ion-catalyst complex |

| Operando Raman | Structural changes in the catalyst and reactants | Formation of the sigma-complex |

| Time-Resolved UV-Vis | Electronic transitions of transient species | Short-lived radical intermediates |

| ESI-MS | Mass-to-charge ratio of ionic intermediates | Detection of the free acylium ion |

Table 2: Advanced Spectroscopic Techniques for Studying Reaction Intermediates

In-depth Computational Modeling of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to complement experimental studies by providing detailed energetic and structural information about reaction pathways. nih.govacs.orgresearchgate.netrsc.orgresearchgate.net

Future computational studies on the synthesis of this compound could focus on:

Mechanism Elucidation: DFT calculations can be used to map the potential energy surface of the reaction, identifying the transition states and intermediates involved in the formation of the product. researchgate.netresearchgate.net This can help to rationalize experimentally observed regioselectivity and reactivity.

Catalyst Design: Computational modeling can aid in the rational design of more efficient and selective catalysts by predicting how modifications to the catalyst structure will affect the reaction energetics.

Solvent Effects: Modeling can provide insights into the role of the solvent in stabilizing intermediates and transition states, guiding the selection of optimal reaction media.

A summary of the potential insights from computational modeling is provided in Table 3.

| Computational Method | Focus of Study | Predicted Outcomes |

| DFT | Friedel-Crafts acylation mechanism | Transition state geometries and activation energies |

| Molecular Dynamics | Solvent effects on the reaction | Solvation free energies of intermediates |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Heterogeneous catalysis | Interaction of reactants with the catalyst surface |

Table 3: Computational Modeling Approaches for Reaction Pathway Analysis

Applications in Novel Chemical Methodologies Development

The unique structure of this compound, containing both a ketone and an ester functional group (a γ-ketoester), makes it a versatile building block for the synthesis of more complex molecules. researchgate.netresearchgate.netnih.govrsc.org

Future research could explore its application in:

Synthesis of Heterocycles: The dicarbonyl functionality can be utilized in condensation reactions with various nucleophiles to construct a wide range of heterocyclic compounds, which are prevalent in medicinal chemistry.

Polymer Chemistry: The ester and ketone groups could be used as handles for polymerization reactions, leading to the development of novel polyesters or other functional polymers.

Natural Product Synthesis: Ketoesters are valuable intermediates in the synthesis of complex natural products. researchgate.netrsc.org The specific structure of this compound could be leveraged in the synthesis of novel bioactive molecules.

The potential synthetic transformations of this compound are outlined in Table 4.

| Reaction Type | Reagents | Potential Product Class |

| Paal-Knorr Synthesis | Amines/Hydrazines | Pyrroles/Pyrazoles |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, Ammonia | Dihydropyridines |

| Knoevenagel Condensation | Active methylene (B1212753) compounds | Substituted alkenes |

| Reductive Amination | Ammonia/Amines, Reducing agent | Amino esters/Lactams |

Table 4: Potential Applications in the Development of Novel Chemical Methodologies

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 6-(4-heptyloxyphenyl)-6-oxohexanoate, and what reaction conditions are critical for high yield?

- Methodology : The compound is synthesized via esterification of 6-(4-heptyloxyphenyl)-6-oxohexanoic acid with ethanol, catalyzed by sulfuric acid or p-toluenesulfonic acid. The reaction is refluxed (~80–100°C) for 4–6 hours, followed by purification via vacuum distillation or recrystallization. Key parameters include stoichiometric acid catalyst ratios (1–2 mol%) and anhydrous conditions to prevent hydrolysis .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

- Methodology :

- NMR : H and C NMR confirm the ester carbonyl (δ ~170 ppm), ketone (δ ~205 ppm), and aromatic protons (δ 6.5–7.5 ppm).

- IR : Peaks at ~1730 cm (ester C=O) and ~1680 cm (ketone C=O) validate functional groups.

- Mass Spectrometry : Molecular ion [M+H] at m/z 362.4 confirms molecular weight .

Q. What are the common chemical transformations this compound undergoes, and what are their applications?

- Methodology :

- Oxidation : Using KMnO/HSO converts the ketone to a carboxylic acid, useful in prodrug synthesis.

- Reduction : NaBH reduces the ketone to a secondary alcohol, enabling access to polyol derivatives.

- Substitution : Amines (e.g., morpholine) replace the ester group under basic conditions to form amides for pharmacological studies .

Advanced Research Questions

Q. How can researchers optimize synthesis to address low yields or byproduct formation in industrial-scale production?

- Methodology : Continuous flow reactors improve heat/mass transfer, reducing side reactions. Catalyst screening (e.g., immobilized lipases for greener synthesis) and solvent optimization (e.g., toluene vs. THF) enhance selectivity. Process analytical technology (PAT) monitors real-time reaction progress .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?

- Methodology :

- Dose-Response Studies : Establish IC values in multiple cell lines (e.g., MCF-7 vs. RAW 264.7 macrophages) to clarify context-dependent activity.

- Pathway Analysis : RNA sequencing identifies differentially expressed genes (e.g., NF-κB for inflammation vs. p53 for apoptosis).

- Structural Analog Comparison : Test derivatives with varied substituents (e.g., heptyloxy vs. trifluoromethyl groups) to isolate structure-activity relationships .

Q. How do computational methods predict the compound’s interaction with biological targets, and what validation is required?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2) or kinases. Validate with SPR (surface plasmon resonance) to measure binding affinity (K).

- QSAR Modeling : Train models on substituent electronic parameters (Hammett σ) to predict activity trends .

Q. What advanced techniques address solubility challenges in in vitro assays?

- Methodology :

- Co-Solvent Systems : Use DMSO/PEG 400 mixtures (≤5% v/v) to maintain solubility without cytotoxicity.

- Prodrug Design : Synthesize phosphate esters or glycosides for improved aqueous solubility .

Q. How do substituent variations (e.g., heptyloxy vs. morpholinomethyl) impact electronic properties and reactivity?

- Methodology :

- DFT Calculations : Compare HOMO/LUMO energies (Gaussian 16) to assess electron-withdrawing/donating effects.

- Cyclic Voltammetry : Measure oxidation potentials to quantify substituent influence on redox behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。